molecular formula C20H18ClN5OS B236109 4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No. B236109
M. Wt: 411.9 g/mol
InChI Key: MWXWORSNYZRRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been synthesized using various methods.

Mechanism Of Action

The exact mechanism of action of 4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its ability to modulate multiple signaling pathways. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the compound's pharmacokinetics and pharmacodynamics to determine the optimal dosing regimen. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been reported in several studies. The most commonly used method involves the reaction of 4-chlorobenzoyl chloride with 4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Molecular Formula

C20H18ClN5OS

Molecular Weight

411.9 g/mol

IUPAC Name

4-chloro-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H18ClN5OS/c1-2-3-17-23-24-20-26(17)25-19(28-20)15-6-4-13(5-7-15)12-22-18(27)14-8-10-16(21)11-9-14/h4-11H,2-3,12H2,1H3,(H,22,27)

InChI Key

MWXWORSNYZRRBQ-UHFFFAOYSA-N

SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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